molecular formula C14H21NO B14374119 3-[3-(Piperidin-1-yl)propyl]phenol CAS No. 91283-75-9

3-[3-(Piperidin-1-yl)propyl]phenol

Cat. No.: B14374119
CAS No.: 91283-75-9
M. Wt: 219.32 g/mol
InChI Key: ATYSOEYVXKOWBE-UHFFFAOYSA-N
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Description

3-[3-(Piperidin-1-yl)propyl]phenol is an organic compound that features a phenol group attached to a piperidine ring via a propyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[3-(Piperidin-1-yl)propyl]phenol typically involves the reaction of 3-bromopropylphenol with piperidine under basic conditions. The reaction is usually carried out in a solvent such as ethanol or acetonitrile, with a base like potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve similar reaction conditions as the laboratory methods, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-[3-(Piperidin-1-yl)propyl]phenol can undergo various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The compound can be reduced to form the corresponding alcohol.

    Substitution: The phenol group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used.

    Substitution: Halogenating agents like bromine or chlorinating agents can be used for electrophilic aromatic substitution.

Major Products

    Oxidation: Quinones.

    Reduction: Alcohols.

    Substitution: Halogenated phenols.

Scientific Research Applications

3-[3-(Piperidin-1-yl)propyl]phenol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound.

    Medicine: Explored for its potential therapeutic properties, including its use as an intermediate in drug synthesis.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-[3-(Piperidin-1-yl)propyl]phenol is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its phenol and piperidine moieties. These interactions can modulate biological pathways and result in specific pharmacological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[3-(Piperidin-1-yl)propyl]phenol is unique due to its specific combination of a phenol group and a piperidine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

CAS No.

91283-75-9

Molecular Formula

C14H21NO

Molecular Weight

219.32 g/mol

IUPAC Name

3-(3-piperidin-1-ylpropyl)phenol

InChI

InChI=1S/C14H21NO/c16-14-8-4-6-13(12-14)7-5-11-15-9-2-1-3-10-15/h4,6,8,12,16H,1-3,5,7,9-11H2

InChI Key

ATYSOEYVXKOWBE-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)CCCC2=CC(=CC=C2)O

Origin of Product

United States

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